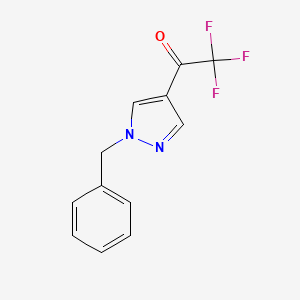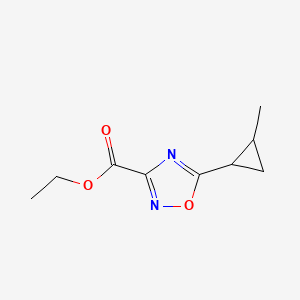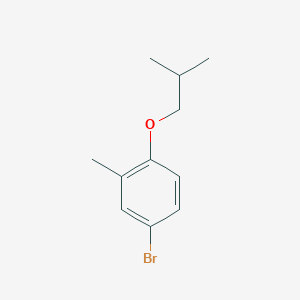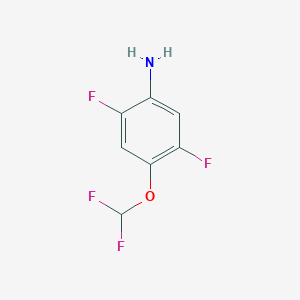![molecular formula C8H9ClN4 B1443964 8-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 140910-91-4](/img/structure/B1443964.png)
8-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine
概要
説明
8-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique triazole and pyrazine fused ring structure, which imparts distinct chemical and biological properties. The molecular formula of this compound is C8H9ClN4, and it has a molecular weight of 196.64 g/mol .
作用機序
Target of Action
The primary target of 8-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine is the Poly (ADP-ribose) polymerase 1 (PARP1) . PARP1 is a crucial protein involved in a number of cellular processes, including DNA repair, genomic stability, and programmed cell death.
Mode of Action
This compound interacts with its target, PARP1, by inhibiting its activity . This inhibition disrupts the normal function of PARP1, leading to changes in the cellular processes it is involved in, such as DNA repair and cell death.
Biochemical Pathways
The inhibition of PARP1 by this compound affects the homologous recombination (HR) pathway . HR is a major pathway for the repair of DNA double-strand breaks. When PARP1 is inhibited, HR is impaired, leading to the accumulation of DNA damage and ultimately cell death.
Pharmacokinetics
The compound is known to be a solid at room temperature , which may influence its bioavailability and distribution within the body.
Result of Action
The inhibition of PARP1 by this compound can lead to the death of cells that are deficient in homologous recombination . This makes the compound potentially useful as a therapeutic agent for certain types of cancer.
生化学分析
Biochemical Properties
8-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been found to inhibit certain enzymes, which can lead to alterations in metabolic pathways. For instance, it may interact with kinases, leading to the modulation of phosphorylation processes. Additionally, this compound can bind to specific proteins, affecting their function and stability .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the proliferation of cancer cells by interfering with signaling pathways that regulate cell growth and division. Furthermore, it may alter gene expression patterns, leading to changes in the production of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes, and inhibit their activity. This inhibition can result in the disruption of metabolic pathways and cellular processes. Additionally, the compound may induce changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained alterations in cellular processes, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as the inhibition of tumor growth. At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological functions. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it may inhibit enzymes involved in the synthesis or degradation of key metabolites, leading to changes in metabolic flux and metabolite levels. These interactions can have significant implications for cellular metabolism and overall physiological function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound can be transported by specific transporters or binding proteins, which facilitate its localization and accumulation in target tissues. This distribution pattern can influence its efficacy and potential side effects. Understanding the transport mechanisms is crucial for optimizing its therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall efficacy. Studies have shown that the compound can accumulate in the nucleus, mitochondria, or other organelles, where it exerts its biochemical effects .
準備方法
The synthesis of 8-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine typically involves the cyclization of appropriate intermediates. One common method involves the reaction of 3-isopropyl-1H-pyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with hydrazine hydrate to yield the hydrazide intermediate. This intermediate undergoes cyclization with phosphorus oxychloride to form the desired triazolopyrazine compound .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the final product .
化学反応の分析
8-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino derivative of the triazolopyrazine .
科学的研究の応用
8-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine has a wide range of applications in scientific research:
類似化合物との比較
8-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine can be compared with other similar compounds such as:
8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine: Similar structure but with a methyl group instead of an isopropyl group, which may result in different biological activities.
8-Chloro-3-ethyl-[1,2,4]triazolo[4,3-a]pyrazine: Another similar compound with an ethyl group, potentially leading to variations in chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical behavior and biological activity compared to its analogs .
特性
IUPAC Name |
8-chloro-3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4/c1-5(2)7-11-12-8-6(9)10-3-4-13(7)8/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTBJYOSQWWQBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1C=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![2-Bromo-n-[4-(dimethylamino)benzyl]acetamide](/img/structure/B1443900.png)
![Potassium trifluoro[(2-fluorophenyl)methyl]boranuide](/img/structure/B1443902.png)

